molecular formula C11H8ClN3 B12969095 4-Chloro-8-methylimidazo[1,2-a]quinoxaline

4-Chloro-8-methylimidazo[1,2-a]quinoxaline

Cat. No.: B12969095
M. Wt: 217.65 g/mol
InChI Key: BMXNIHTYHDOGMK-UHFFFAOYSA-N
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Description

4-Chloro-8-methylimidazo[1,2-a]quinoxaline is a heterocyclic aromatic compound that belongs to the imidazoquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methylimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the use of 2-(benzoimidazol-1-yl)aniline substrates, which undergo an I2-mediated direct sp3 C–H amination reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Scientific Research Applications

4-Chloro-8-methylimidazo[1,2-a]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-8-methylimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C11H8ClN3/c1-7-2-3-8-9(6-7)15-5-4-13-11(15)10(12)14-8/h2-6H,1H3

InChI Key

BMXNIHTYHDOGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl

Origin of Product

United States

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